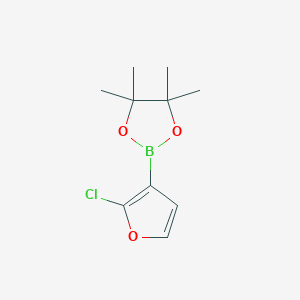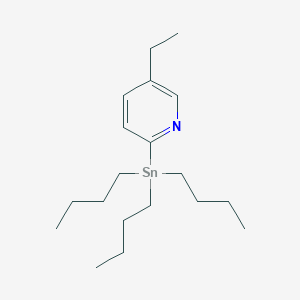
5-Ethyl-2-(tributylstannyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-2-(tributylstannyl)pyridine: is an organotin compound that belongs to the class of stannylated pyridines. These compounds are characterized by the presence of a tin (Sn) atom bonded to a pyridine ring. The compound is used primarily in organic synthesis, particularly in Stille coupling reactions, which are a type of palladium-catalyzed cross-coupling reaction.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-(tributylstannyl)pyridine typically involves the stannylation of 5-ethyl-2-bromopyridine. This reaction is carried out using tributyltin hydride (Bu3SnH) in the presence of a palladium catalyst. The reaction conditions usually involve heating the mixture under an inert atmosphere, such as nitrogen or argon, to facilitate the formation of the stannylated product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and potentially hazardous reagents involved.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 5-Ethyl-2-(tributylstannyl)pyridine can undergo substitution reactions, particularly in the presence of palladium catalysts. These reactions often involve the replacement of the stannyl group with other functional groups.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Stille coupling reactions to facilitate the cross-coupling of the stannylated pyridine with various electrophiles.
Tributyltin Hydride: Often used in the initial synthesis of the compound.
Inert Atmosphere: Reactions are typically carried out under nitrogen or argon to prevent oxidation and other side reactions.
Major Products Formed:
Cross-Coupled Products: The primary products formed from Stille coupling reactions involving this compound are cross-coupled compounds where the stannyl group is replaced by another functional group.
Aplicaciones Científicas De Investigación
Chemistry:
Stille Coupling Reactions: Widely used in organic synthesis to form carbon-carbon bonds.
Ligand Synthesis: Used in the synthesis of ligands for coordination chemistry.
Biology and Medicine:
Drug Development:
Industry:
Material Science: Used in the synthesis of materials with specific electronic or optical properties.
Mecanismo De Acción
The primary mechanism of action for 5-Ethyl-2-(tributylstannyl)pyridine involves its role as a reagent in Stille coupling reactions. The compound acts as a source of the pyridyl group, which is transferred to an electrophile in the presence of a palladium catalyst. The palladium catalyst facilitates the oxidative addition, transmetalation, and reductive elimination steps that are characteristic of Stille coupling reactions.
Comparación Con Compuestos Similares
- 5-Methyl-2-(tributylstannyl)pyridine
- 2-(Tributylstannyl)pyridine
- 2-(Tributylstannyl)pyrimidine
Uniqueness: 5-Ethyl-2-(tributylstannyl)pyridine is unique due to the presence of the ethyl group at the 5-position of the pyridine ring. This structural feature can influence the reactivity and selectivity of the compound in various chemical reactions, making it distinct from other stannylated pyridines.
Propiedades
Fórmula molecular |
C19H35NSn |
|---|---|
Peso molecular |
396.2 g/mol |
Nombre IUPAC |
tributyl-(5-ethylpyridin-2-yl)stannane |
InChI |
InChI=1S/C7H8N.3C4H9.Sn/c1-2-7-4-3-5-8-6-7;3*1-3-4-2;/h3-4,6H,2H2,1H3;3*1,3-4H2,2H3; |
Clave InChI |
KAXHREIVOUHLPS-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=C1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


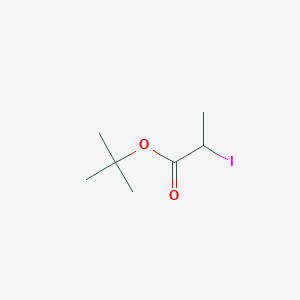
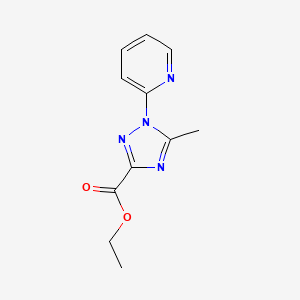
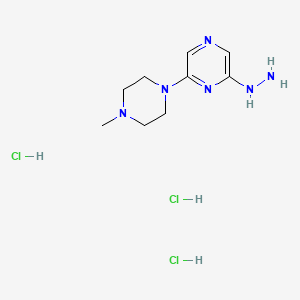

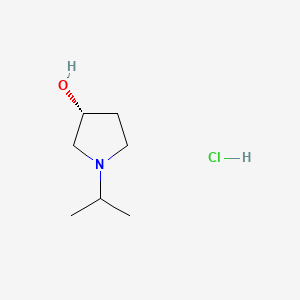
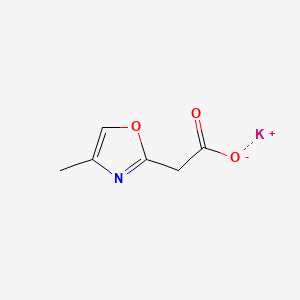
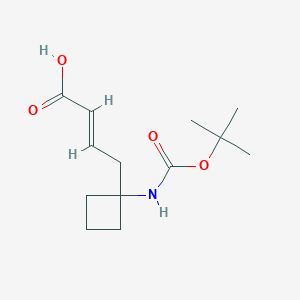
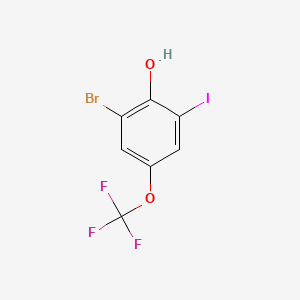
![3-[2-Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B13460901.png)
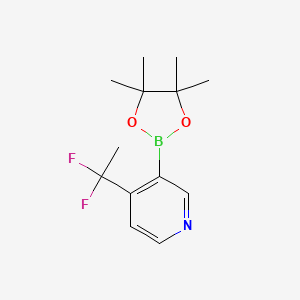

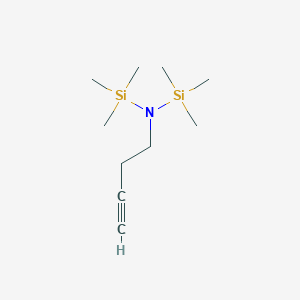
![7-[(Tert-butoxy)carbonyl]-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B13460923.png)
